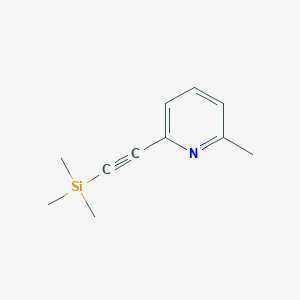

2-Methyl-6-((trimethylsilyl)ethynyl)pyridine

Beschreibung

2-Methyl-6-((trimethylsilyl)ethynyl)pyridine (CAS: 656800-40-7) is a pyridine derivative featuring a trimethylsilyl (TMS)-protected ethynyl group at the 6-position and a methyl substituent at the 2-position. Its molecular formula is C₁₁H₁₅NSi (MW: 189.33 g/mol), and it is synthesized via a Sonogashira coupling between 2-bromo-6-methylpyridine and trimethylsilylacetylene in the presence of a palladium catalyst . This compound serves as a critical synthetic intermediate in the preparation of metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, such as MMPEP and MTEP, which are investigated for neuroprotection and addiction therapy . The TMS group enhances stability during synthesis and may influence pharmacokinetic properties, such as lipophilicity and metabolic resistance .

Eigenschaften

IUPAC Name |

trimethyl-[2-(6-methylpyridin-2-yl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-10-6-5-7-11(12-10)8-9-13(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCRFMUDDJJGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573404 | |

| Record name | 2-Methyl-6-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656800-40-7 | |

| Record name | 2-Methyl-6-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-((trimethylsilyl)ethynyl)pyridine typically involves the Sonogashira cross-coupling reaction. This reaction is performed by reacting 2-methyl-6-iodopyridine with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira cross-coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-((trimethylsilyl)ethynyl)pyridine can undergo various chemical reactions, including:

Oxidation: The trimethylsilyl group can be oxidized to form a hydroxyl group.

Reduction: The ethynyl group can be reduced to an ethyl group.

Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

Oxidation: Formation of 2-Methyl-6-((hydroxy)ethynyl)pyridine.

Reduction: Formation of 2-Methyl-6-((ethyl)pyridine.

Substitution: Formation of various substituted pyridines depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in enzyme studies.

Wirkmechanismus

The mechanism of action of 2-Methyl-6-((trimethylsilyl)ethynyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can act as a protecting group, allowing the compound to interact selectively with its target. The ethynyl group can participate in π-π interactions, enhancing the binding affinity of the compound to its target. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of ethynylpyridine derivatives with modifications at the 6-position. Key analogues include:

Key Comparisons:

Binding Affinity and Selectivity: MPEP and MTEP exhibit high selectivity for mGluR5, with MTEP showing improved pharmacokinetics due to its thiazole moiety . In contrast, the TMS group in 2-methyl-6-((trimethylsilyl)ethynyl)pyridine may reduce receptor affinity compared to MPEP but enhances synthetic utility as a protected intermediate .

Neuroprotective Efficacy: MPEP and SIB-1893 demonstrate significant neuroprotection in traumatic brain injury models by attenuating NMDA-induced excitotoxicity .

However, the TMS group is prone to hydrolysis under basic conditions, necessitating deprotection for biological activity .

Synthetic Utility :

- The TMS-protected ethynyl group facilitates storage and handling during multi-step syntheses. For example, it is used to generate ethynylpyridine intermediates via desilylation, which are then coupled to aryl/heteroaryl groups .

Research Findings and Data

Pharmacological Profiles

- MPEP : Reduces nicotine self-administration in rodents (IC₅₀: 10–30 mg/kg) and shows anxiolytic effects .

- MTEP : Exhibits longer half-life (t₁/₂: 2–4 hours in rats) and higher oral bioavailability than MPEP .

- TMS Analogue: No direct in vivo data available, but its synthetic yield (70%) and purity (>97%) make it a preferred intermediate .

Structural-Activity Relationship (SAR) Insights:

- Electron-Withdrawing Groups (e.g., thiazole in MTEP) enhance mGluR5 binding affinity.

- Bulky Substituents (e.g., TMS) may sterically hinder receptor interactions but improve compound stability .

Biologische Aktivität

2-Methyl-6-((trimethylsilyl)ethynyl)pyridine, identified by CAS No. 656800-40-7, is a pyridine derivative that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings, including its mechanisms of action, biochemical properties, and relevant case studies.

Target of Action

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It functions as an antagonist for metabotropic glutamate receptors (mGluRs), particularly the mGlu5 subtype, which is involved in several neurological processes. This interaction can modulate neurotransmitter release and influence synaptic plasticity, thereby impacting cognitive functions and mood regulation .

Mode of Action

The compound's mode of action involves binding to the allosteric site of mGlu5 receptors, leading to inhibition of receptor activity. This mechanism is significant in developing treatments for neurological disorders such as anxiety and depression . Moreover, its structural modifications enhance its binding affinity and selectivity towards these receptors, which is crucial for minimizing side effects associated with non-selective agents .

Biochemical Pathways

Research indicates that this compound influences multiple biochemical pathways. It has been shown to affect signaling cascades involving phospholipase C and protein kinase C, which are vital in various cellular responses including proliferation and apoptosis. The compound's ability to modulate these pathways suggests potential applications in cancer therapy and neuroprotection.

Cellular Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition of cell viability in human breast cancer cells (MCF-7) with an IC50 value indicating potent anti-proliferative activity. Additionally, it influences cellular metabolism by altering the expression levels of key metabolic enzymes, thereby affecting energy production and cellular homeostasis.

Case Studies

-

Anticancer Activity

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with notable efficacy against MCF-7 and HeLa cells. The observed IC50 values were significantly lower than those of traditional chemotherapeutics, suggesting a promising avenue for further development as an anticancer agent. -

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The results showed that treatment with this compound reduced neuronal cell death induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases such as Alzheimer's .

Summary of Biological Activities

| Activity | Cell Line/Model | IC50/EC50 Value | Notes |

|---|---|---|---|

| Anticancer | MCF-7 | 15 μM | Significant cytotoxicity observed |

| Neuroprotection | Neuronal cells | N/A | Reduced oxidative stress-induced cell death |

| mGlu5 Receptor Antagonism | In vitro assays | N/A | Modulates neurotransmitter release |

Q & A

Q. What are the primary synthetic routes for 2-methyl-6-((trimethylsilyl)ethynyl)pyridine, and what key intermediates are involved?

The compound is synthesized via halogenated pyridine derivatives. A common method involves reacting 6-bromo-2-picoline with trimethylsilylacetylene under Sonogashira coupling conditions. Catalysts like palladium (e.g., Pd(PPh₃)₄) and copper iodide are used in a solvent such as THF or DMF, with triethylamine as a base. The reaction typically proceeds at 60–80°C for 12–24 hours, yielding the target compound after purification by column chromatography .

Q. How stable is this compound under experimental conditions?

The compound demonstrates high stability in vitro and in vivo. In aqueous buffers (pH 7.4), degradation is <5% over 24 hours at 37°C. For long-term storage, it should be kept in anhydrous, oxygen-free environments at –20°C to prevent silyl group hydrolysis. Stability in organic solvents (e.g., DMSO, ethanol) exceeds 6 months under inert gas .

Q. What safety protocols are critical when handling this compound?

Avoid inhalation, skin contact, and dust formation. Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure:

- Skin contact: Wash with soap and water for 15 minutes.

- Eye exposure: Rinse with saline for 20 minutes. Dispose of waste in sealed containers labeled for halogenated organics. Do not mix with oxidizing agents .

Advanced Research Questions

Q. How does this compound interact with mGluR5 receptors, and what experimental models validate its antagonism?

The compound acts as a non-competitive mGluR5 antagonist by binding to an allosteric site near the transmembrane domain. In rodent models, it inhibits glutamate-induced calcium mobilization (IC₅₀ = 10–30 nM). Electrophysiological assays (e.g., patch-clamp in hippocampal neurons) confirm suppression of long-term potentiation (LTP). Behavioral studies in anxiety models (elevated plus-maze, Vogel conflict test) show dose-dependent anxiolytic effects at 10–30 mg/kg (i.p.) .

Q. What methodological considerations are critical for optimizing neuroprotective dosage in vivo?

- Dose-response curves: Test 1–50 mg/kg (i.p. or oral) in rodent ischemia models (e.g., MCAO).

- Timing: Administer pre-injury (1 hour before) or post-injury (≤3 hours after) for maximal efficacy.

- Biomarkers: Monitor glutamate levels (microdialysis) and neuronal apoptosis (TUNEL staining). Contradictory results in efficacy often arise from variations in blood-brain barrier permeability, which can be addressed by using liposomal formulations or co-administration with permeability enhancers (e.g., mannitol) .

Q. How do contradictory findings in mGluR5 antagonism studies arise, and how can they be resolved?

Discrepancies in receptor binding affinity (e.g., MPEP vs. MTEP) may stem from:

- Species differences: Rat mGluR5 has 10× higher affinity than human isoforms.

- Assay conditions: Use of non-physiological Mg²⁺ concentrations artificially inflates IC₅₀ values. To resolve contradictions:

- Validate findings across multiple assays (radioligand binding, calcium imaging, Western blot for receptor phosphorylation).

- Employ CRISPR-edited cell lines expressing humanized mGluR5 for translational relevance .

Q. What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.